molecular formula C19H24N4O2 B2964819 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 2034525-31-8

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B2964819
CAS No.: 2034525-31-8
M. Wt: 340.427
InChI Key: UOHSAYABEHLSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by a piperidine ring substituted with a carboxamide group, a pyrimidinyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under conditions that facilitate amide bond formation.

    Attachment of the pyrimidinyl group: This can be done through a nucleophilic substitution reaction where the pyrimidinyl group is introduced onto the piperidine ring.

    Introduction of the tolyl group: This step involves the reaction of the intermediate compound with a tolyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl and tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups onto the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.

    4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity to biological targets, or physical properties such as solubility and stability.

Properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-4-6-16(7-5-13)22-19(24)23-10-8-17(9-11-23)25-18-12-14(2)20-15(3)21-18/h4-7,12,17H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSAYABEHLSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.